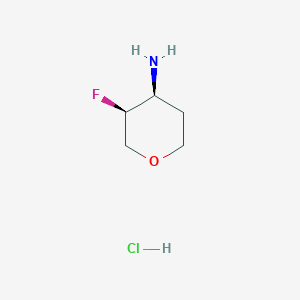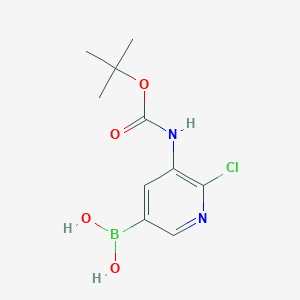
3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid
説明
The compound is a boronic acid derivative with a pyridine ring and a tert-butoxycarbonyl (Boc) protected amino group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), a boronic acid group attached to the 5-position of the pyridine ring, a chlorine atom attached to the 2-position, and a Boc-protected amino group attached to the 3-position .
Chemical Reactions Analysis
In general, Boc-protected amines can participate in various chemical reactions once the Boc group is removed . Boronic acids can undergo Suzuki-Miyaura cross-coupling reactions .
科学的研究の応用
Synthesis and Cross-Coupling Reactions
3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid plays a crucial role in the synthesis of complex organic compounds. For instance, it's used in the synthesis of heteroarylpyridine derivatives through Suzuki–Miyaura cross-coupling reactions. These reactions are pivotal in creating new compounds with potential applications in various fields, including medicinal chemistry and material science (Smith et al., 2008).
Advancements in Peptide Synthesis
The compound is instrumental in peptide synthesis, especially as a protecting group. It offers a smoother cleavage under acidic conditions compared to other protecting groups, making it a valuable tool in the synthesis of complicated peptides (Sakakibara et al., 1965).
Boronic Acid in Fluorescent Chemosensors
Boronic acid, a component of this compound, is utilized in fluorescent chemosensors for detecting biological substances. This is significant for disease prevention, diagnosis, and treatment, as boronic acid can interact with various substances, including carbohydrates and bioactive substances (Huang et al., 2012).
Enantioselective Catalysis
In catalysis, this compound is used for enantioselective reactions, like the aza-Michael addition to quinone imine ketals. Such reactions are crucial for creating densely functionalized cyclohexanes, which have numerous applications in synthetic chemistry (Hashimoto et al., 2015).
Facilitating Phosphate Transfer
The compound's boronic acid component is also important in facilitating phosphate transfer at oil/water interfaces. This has implications for sensing applications, especially in environments where rapid charge transport is needed (Li et al., 2014).
Synthesis of Cephalosporin Intermediates
It's also utilized in the synthesis of cephalosporin intermediates, showcasing its significance in pharmaceutical manufacturing. This includes the synthesis of t-butoxycarbonylamino cephalosporin intermediates, essential for large-scale drug production (Xue et al., 2016).
作用機序
Target of Action
The compound is a derivative of tert-butyloxycarbonyl (boc)-protected amino acids , which are commonly used in peptide synthesis . Therefore, it can be inferred that the compound might interact with peptide or protein targets.
Mode of Action
Boc-protected amino acids, from which this compound is derived, are known to participate in peptide synthesis . The Boc group serves as a protecting group for the amino group during peptide bond formation . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Biochemical Pathways
As a derivative of boc-protected amino acids, this compound likely plays a role in peptide synthesis . Peptide synthesis involves the formation of peptide bonds, which are central to the structure and function of proteins.
Pharmacokinetics
The compound’s solubility and stability may be influenced by its ionic liquid form . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .
Result of Action
As a derivative of boc-protected amino acids, this compound likely contributes to the formation of peptide bonds, which are crucial for the structure and function of proteins .
Action Environment
The action of 3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity and stability may be affected by the presence of other reactive groups, as is the case with amino acid ionic liquids (AAILs) used for organic synthesis . Additionally, the compound’s solubility can be influenced by the solvent used, as Boc-AAILs have different miscibility in various solvents .
特性
IUPAC Name |
[6-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClN2O4/c1-10(2,3)18-9(15)14-7-4-6(11(16)17)5-13-8(7)12/h4-5,16-17H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWLURBIZBEDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)NC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096329-87-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



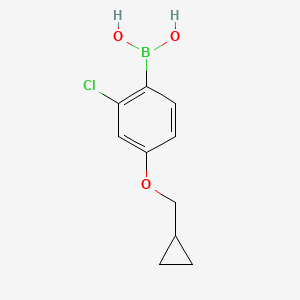
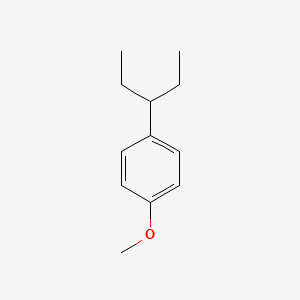

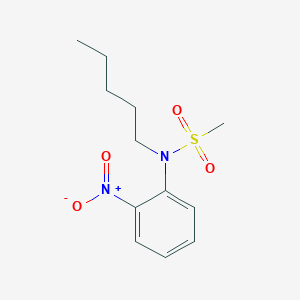
![Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3060161.png)

![8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3060164.png)

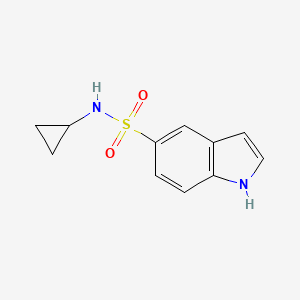
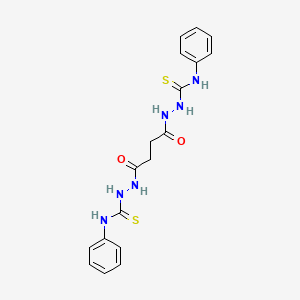
![Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060171.png)

